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Compound of Interest

Compound Name: JNJ-64264681

Cat. No.: B15577197 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetics of JNJ-64264681,

a novel covalent inhibitor of Bruton's tyrosine kinase (BTK), against other established BTK

inhibitors: ibrutinib, acalabrutinib, and zanubrutinib. The information is compiled from publicly

available clinical trial data and pharmacological studies to facilitate an objective comparison of

their performance.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of JNJ-64264681 and its

comparators, providing a clear basis for comparison of their absorption, distribution,

metabolism, and excretion profiles.

Table 1: Single-Dose Pharmacokinetic Parameters of BTK Inhibitors
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Parameter JNJ-64264681 Ibrutinib Acalabrutinib Zanubrutinib

Dose Range

(mg)
4 - 400[1] 420 - 840[2] 15 - 400[3] 40 - 320[4][5]

Tmax (median,

h)
~4[1] 1 - 2[6] 0.5 - 0.75 1.25 - 2.25[7]

Terminal Half-life

(mean, h)
1.6 - 13.2[1][8] 4 - 6[6]

~0.9 (parent), 6.9

(active

metabolite)

~2 - 4[5]

Dose

Proportionality

Less than dose-

proportional from

4 to 36 mg[1][8]

Approximately

dose-

proportional

Dose-

proportional

Dose-

proportional

Table 2: Multiple-Dose Pharmacokinetic Parameters of BTK Inhibitors

Parameter JNJ-64264681 Ibrutinib Acalabrutinib Zanubrutinib

Dosing Regimen
36, 100, 200 mg

once daily[1][8]

420 or 840 mg

once daily[2]

100 mg twice

daily

160 mg twice

daily or 320 mg

once daily[5]

Time to Steady

State
By day 2[1][8] Not specified Not specified

Minimal

accumulation

observed[4]

Accumulation

Ratio
Not specified 1 - 1.6 Not specified

Minimal

accumulation

observed[4]

Experimental Protocols
The following sections detail the methodologies employed in the pharmacokinetic studies of

JNJ-64264681 and the comparator BTK inhibitors, based on available information from clinical

trial protocols and publications.
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A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability,

pharmacokinetics (PK), and pharmacodynamics (PD) of JNJ-64264681.[1][8] The study

consisted of two parts: a single-ascending dose (SAD) phase and a multiple-ascending dose

(MAD) phase.[1][8]

Study Population: Healthy adult participants.[1][8]

SAD Phase: Increasing single doses of JNJ-64264681 (ranging from 4 to 400 mg) or

placebo were administered to fasted male participants.[1][8]

MAD Phase: Participants received once-daily doses of 36, 100, or 200 mg of JNJ-64264681
for 10 days.[1][8]

Pharmacokinetic Sampling: Venous blood samples were collected at pre-defined time points

after drug administration to determine the plasma concentrations of JNJ-64264681.

Bioanalytical Method: While specific details of the assay are not publicly available, plasma

concentrations of JNJ-64264681 were likely determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method, a standard for such

studies.

Ibrutinib
The pharmacokinetics of ibrutinib have been evaluated in several clinical studies, including a

Phase 1b/2 study in patients with B-cell malignancies.[2][9]

Study Population: Patients with recurrent B-cell malignancies, including chronic lymphocytic

leukemia (CLL).[2][9]

Dosing Regimens: Dose-escalation studies evaluated doses from 1.25 to 12.5 mg/kg/day,

with fixed-dose cohorts at 420 mg and 840 mg once daily.[9]

Pharmacokinetic Sampling: Blood samples for PK assessment were collected during the first

treatment cycle at various time points post-dose.[2]

Bioanalytical Method: Ibrutinib plasma concentrations were quantified using a validated LC-

MS/MS method.[10][11][12] The method typically involves protein precipitation for sample
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preparation, followed by chromatographic separation and mass spectrometric detection.[10]

[12] The linear range of quantification is generally established to cover the expected plasma

concentrations.[10][11]

Acalabrutinib
The pharmacokinetic profile of acalabrutinib was characterized in Phase 1/2 studies involving

healthy volunteers and patients with B-cell malignancies.[3][13]

Study Population: Healthy adult volunteers and patients with chronic lymphocytic leukemia

(CLL).[3][13]

Dosing Regimens: Dose-ranging studies evaluated single doses from 15 to 400 mg and

multiple-dose regimens, with 100 mg twice daily being the recommended dose.[3]

Pharmacokinetic Sampling: Blood samples were collected at various time points pre- and

post-dose to determine the plasma concentrations of acalabrutinib and its active metabolite,

ACP-5862.[14]

Bioanalytical Method: A validated LC-MS/MS method was used for the simultaneous

quantification of acalabrutinib and its active metabolite in human plasma.[15][16][17] The

method typically utilizes liquid-liquid extraction for sample preparation and deuterated

internal standards for accurate quantification.[15][16][17]

Zanubrutinib
The pharmacokinetics of zanubrutinib were assessed in a Phase 1, open-label, dose-

escalation and expansion study in patients with B-cell malignancies.[4][18]

Study Population: Patients with relapsed/refractory B-cell malignancies.[4][5]

Dosing Regimens: The dose-escalation phase evaluated once-daily doses of 40 mg, 80 mg,

160 mg, and 320 mg, as well as a 160 mg twice-daily regimen.[4]

Pharmacokinetic Sampling: Blood samples were collected at specified time points after drug

administration to characterize the plasma concentration-time profile.
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Bioanalytical Method: A validated LC-MS/MS method was employed for the quantification of

zanubrutinib in human plasma.[19][20][21] The method typically involves a protein

precipitation step for sample preparation and has a linear range suitable for clinical samples.

[19][21]

Visualizations
The following diagrams illustrate the Bruton's tyrosine kinase (BTK) signaling pathway and a

generalized workflow for the pharmacokinetic analysis described in the experimental protocols.
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Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway and Point of Inhibition.
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Caption: Generalized Workflow for Pharmacokinetic Analysis of BTK Inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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